Sodium arsanilate

Description

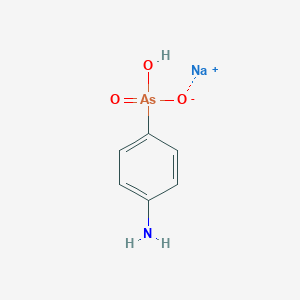

This compound is an organoarsonic acid salt and an organic sodium salt. It has a role as an antisyphilitic drug. It contains an arsanilate(1-).

An arsenical which has been used as a feed additive for enteric conditions in pigs and poultry. It causes blindness and is ototoxic and nephrotoxic in animals.

Structure

2D Structure

Propriétés

Numéro CAS |

127-85-5 |

|---|---|

Formule moléculaire |

C6H8AsNNaO3 |

Poids moléculaire |

240.04 g/mol |

Nom IUPAC |

sodium;(4-aminophenyl)-hydroxyarsinate |

InChI |

InChI=1S/C6H8AsNO3.Na/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4H,8H2,(H2,9,10,11); |

Clé InChI |

ZFAOMOSNVOQOPC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)[As](=O)(O)[O-].[Na+] |

SMILES canonique |

C1=CC(=CC=C1N)[As](=O)(O)O.[Na] |

Color/Form |

White or creamy-white granular powde |

Autres numéros CAS |

127-85-5 |

Description physique |

Sodium arsanilate appears as a white crystalline, odorless powder. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. |

Pictogrammes |

Acute Toxic; Health Hazard; Environmental Hazard |

Solubilité |

less than 1 mg/mL at 70.7° F (NTP, 1992) Sol 1 in 3 of water and 1 in 150 of alcohol; practically insol in chloroform and ethe |

Synonymes |

4 Aminobenzenearsonic Acid 4-Aminobenzenearsonic Acid Acid, 4-Aminobenzenearsonic Acid, Arsanilic Acid, p-Aminophenylarsonic Arsanilate, Sodium Arsanilic Acid Arsenilate, Sodium Atoxyl p Aminophenylarsonic Acid p-Aminophenylarsonic Acid Sodium Arsanilate Sodium Arsenilate |

Origine du produit |

United States |

Historical Trajectories and Foundational Academic Inquiry of Sodium Arsanilate

Chronological Development of Organoarsenical Research

The journey into the world of organoarsenical chemistry, which would eventually lead to the synthesis of sodium arsanilate, began in the 18th century. A significant milestone was the creation of the first organoarsenic compound, cacodyl (B8556844), by the French chemist Louis Claude Cadet de Gassicourt in 1760. cdnsciencepub.com This foul-smelling liquid, later identified as tetramethyldiarsine, was produced by heating arsenic oxide with potassium acetate. nih.gov The composition of cacodyl was later established by Robert Wilhelm Bunsen in 1843. nih.gov

The 19th century saw further advancements that laid the groundwork for medicinal applications of organoarsenicals. In 1859, Antoine Béchamp synthesized a compound he named Atoxyl, which was the sodium salt of arsanilic acid. paleofoundation.com He reported it to be significantly less toxic than inorganic arsenic compounds. paleofoundation.com This discovery was a pivotal moment, marking the synthesis of the first organic arsenical drug. paleofoundation.com

The turn of the 20th century witnessed a surge in the investigation of organoarsenicals for therapeutic purposes, largely driven by the pioneering work of Paul Ehrlich. nih.govnih.gov Ehrlich, fascinated by the selective staining of tissues by dyes, theorized that it might be possible to create "magic bullets"—compounds that could specifically target and destroy pathogens without harming the host. nih.gov His research with his team, including chemist Alfred Bertheim and microbiologist Sahachiro Hata, systematically synthesized and tested hundreds of arsenic compounds. nih.gov This systematic approach led to the development of Salvarsan (arsphenamine) in 1909, a highly effective treatment for syphilis. nih.govplos.org Salvarsan and its more soluble successor, Neosalvarsan, revolutionized the treatment of this widespread disease and firmly established the field of chemotherapy. plos.orgresearchgate.net

The following table provides a chronological overview of key developments in organoarsenical research:

| Year | Key Development | Individual(s) Involved | Significance |

| 1760 | Synthesis of cacodyl, the first organoarsenic compound. | Louis Claude Cadet de Gassicourt | Marked the beginning of organoarsenical chemistry. cdnsciencepub.com |

| 1843 | Established the composition of cacodyl. | Robert Wilhelm Bunsen | Provided a deeper chemical understanding of organoarsenicals. nih.gov |

| 1859 | Synthesis of Atoxyl (this compound). | Antoine Béchamp | The first organic arsenical drug was created. paleofoundation.com |

| 1905 | Reported the successful treatment of trypanosomiasis in animals with Atoxyl. | H.W. Thomas and A. Breinl | Demonstrated the therapeutic potential of Atoxyl against parasitic diseases. paleofoundation.com |

| 1909 | Development of Salvarsan (arsphenamine). | Paul Ehrlich, Alfred Bertheim, Sahachiro Hata | A "magic bullet" for syphilis, revolutionizing chemotherapy. cdnsciencepub.comnih.govplos.org |

| 1912 | Introduction of Neosalvarsan. | Paul Ehrlich and his team | A more soluble and easily administered alternative to Salvarsan. researchgate.net |

Seminal Investigations of this compound in Experimental Biology

This compound, known commercially as Atoxyl, played a crucial role in the early days of experimental biology and chemotherapy, particularly in the fight against trypanosomiasis, or sleeping sickness. epa.govwikipedia.org In 1902, French physician Charles Louis Alphonse Laveran and biologist Félix Mesnil reported that sodium arsenite showed some effectiveness against trypanosomes in infected laboratory animals, though the parasites quickly reappeared. paleofoundation.comwikipedia.org

A significant breakthrough came in 1904 when Canadian doctor Harold Wolferstan Thomas and Austrian zoologist Anton Breinl published findings that Atoxyl could successfully cure trypanosomiasis in experimentally infected animals. paleofoundation.comwikipedia.org This discovery was a landmark in the search for effective treatments for a devastating disease. Paul Ehrlich and his team further investigated Atoxyl and its derivatives. nih.govcambridge.org While Atoxyl showed promise, Ehrlich's systematic research aimed to improve its efficacy and reduce its toxicity, which ultimately led to the development of more advanced organoarsenicals like Salvarsan. epa.govcambridge.org

The following table summarizes key seminal investigations of this compound in experimental biology:

| Year of Report | Investigators | Experimental Model | Pathogen | Key Findings |

| 1902 | Charles Louis Alphonse Laveran & Félix Mesnil | Infected laboratory animals | Trypanosomes | Sodium arsenite was effective in killing trypanosomes, but the effect was temporary. paleofoundation.comwikipedia.org |

| 1904 | Harold Wolferstan Thomas & Anton Breinl | Experimentally infected animals | Trypanosomes | Atoxyl (this compound) could cure the infection in animals. paleofoundation.comwikipedia.org |

| Early 1900s | Paul Ehrlich and his team | Rabbits, mice | Trypanosoma species, Treponema pallidum (syphilis) | Atoxyl had some activity against trypanosomes and spirochetes, but research focused on developing more potent and less toxic derivatives. nih.govepa.govcambridge.org |

Historical Scientific Applications in Agricultural Sciences

Beyond its use in human medicine, this compound and other organoarsenical compounds found significant application in the agricultural sector, primarily as feed additives for livestock. paleofoundation.comwikipedia.org Starting in the mid-20th century, these compounds were added to poultry and swine feed to promote growth, improve feed efficiency, and prevent certain diseases. paleofoundation.comwikipedia.orgcenterforfoodsafety.org

Arsanilic acid, a closely related compound, was one of the popular arsenic-based feed additives. paleofoundation.com Its use was intended to enhance weight gain in poultry and swine. paleofoundation.comcenterforfoodsafety.org In the context of swine production, this compound was investigated for its potential to control swine dysentery, a severe intestinal disease caused by Brachyspira hyodysenteriae. nih.goviastate.edu Research in this area explored how feeding this compound could induce diarrhea in carrier animals, thereby helping to identify them. nih.gov

The use of organoarsenicals in animal feed was widespread for a period. For instance, it was estimated that in the early 2000s, over 70% of broiler chickens in the U.S. were fed arsenic-containing compounds. iatp.org However, concerns over arsenic residues in animal products eventually led to the withdrawal of approvals for many of these uses. centerforfoodsafety.orgfederalregister.gov

The table below details some of the historical scientific applications of this compound and related compounds in agriculture:

| Application | Livestock | Purpose | Key Findings/Observations |

| Feed Additive | Poultry, Swine | Growth promotion, improved feed efficiency. paleofoundation.comcenterforfoodsafety.org | Arsanilic acid and other organoarsenicals were found to increase weight gain in chickens and pigs. paleofoundation.comwikipedia.org |

| Disease Prevention | Poultry | Prevention of parasitic diseases like coccidiosis and histomoniasis (blackhead disease). paleofoundation.com | Certain organoarsenicals were effective in controlling specific poultry diseases. paleofoundation.com |

| Disease Control | Swine | Control of swine dysentery. nih.goviastate.edu | This compound was studied for its ability to identify carrier animals by inducing symptoms. nih.gov |

| Feed Additive | Japanese Laying Quail | Improved feed utilization and egg production. nih.gov | Dietary inclusion of arsanilic acid showed positive effects on these parameters. nih.gov |

Chemical Synthesis and Methodological Advancements for Sodium Arsanilate

Contemporary Synthetic Approaches for Sodium Arsanilate Production

Modern synthesis of this compound begins with the production of its parent compound, arsanilic acid, through the Béchamp reaction. This process involves the direct arsenation of aniline (B41778) with arsenic acid. wikipedia.orgwikipedia.org The reaction is an electrophilic aromatic substitution, where arsenic acid serves as the electrophile. wikipedia.orgdbpedia.org The idealized stoichiometric equation for the formation of arsanilic acid is:

C₆H₅NH₂ + H₃AsO₄ → H₂NC₆H₄AsO₃H₂ + H₂O wikipedia.orgwikipedia.org

Following the synthesis of arsanilic acid, this compound is subsequently produced by dissolving the arsanilic acid in an aqueous solution of a sodium base, such as sodium carbonate or sodium hydroxide (B78521), and then inducing crystallization. nih.gov

A notable advancement in the synthesis involves the reaction of chloroacetamide with the sodium salt of arsanilic acid, which highlights the reactivity of the amino group in the sodium salt form for creating more complex derivatives.

Optimizing the synthesis of arsanilic acid, the precursor to this compound, is critical for maximizing yield and purity while minimizing the formation of byproducts. Key parameters that are controlled include temperature, reactant ratios, and reaction time.

The reaction between aniline and arsenic acid is typically conducted at elevated temperatures, often in the range of 155–160°C for several hours. The ratio of aniline to arsenic acid is also a crucial factor that requires optimization to drive the reaction towards the desired product and reduce the formation of tarry materials and other side products.

One of the significant challenges in this synthesis is a side reaction where arsenic acid oxidizes aniline, leading to the formation of deeply colored impurities. Careful control of the reaction temperature and duration is essential to mitigate these undesirable oxidation processes. After the initial reaction, the mixture is treated with a sodium hydroxide solution, which facilitates the separation of the aqueous layer containing the sodium salt of arsanilate from the excess aniline and byproducts.

For subsequent reactions involving the synthesized this compound, such as condensation with chloroacetyl alkylamines, conditions like boiling in an aqueous solution for 0.5 to 2 hours have been found to provide optimal yields.

The core of this compound synthesis lies in the Béchamp reaction, an electrophilic aromatic substitution. wikipedia.org The mechanism involves the following key steps:

Generation of the Electrophile : Arsenic acid (H₃AsO₄) acts as the source of the electrophile. In the acidic medium, an arsenyl cation (AsO₃H₂⁺) or a related electrophilic species is generated.

Electrophilic Attack : The electron-rich aniline molecule, an activated aromatic substrate, attacks the electrophilic arsenic species. The amino group (-NH₂) on the aniline ring is a strong activating group, directing the substitution primarily to the para-position due to steric hindrance at the ortho-positions.

Rearomatization : The intermediate carbocation, often referred to as a sigma complex or arenium ion, loses a proton to restore the aromaticity of the ring, resulting in the formation of p-arsanilic acid.

This mechanism is analogous to other well-known electrophilic aromatic substitution reactions like nitration and sulfonation. wikipedia.org The presence of the amino group in aniline is crucial as it activates the aromatic ring, facilitating the electrophilic attack by the arsenic acid. researchgate.netusq.edu.au The formation of the sodium salt from arsanilic acid is a straightforward acid-base reaction.

Analytical Characterization Methodologies for Synthesized this compound

A variety of analytical techniques are employed to confirm the identity, purity, and structure of synthesized this compound. These methods provide both qualitative and quantitative data.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound and its derivatives. Reversed-phase HPLC methods can be used for the simultaneous estimation of this compound and related substances. scirp.orgonlinescientificresearch.com For instance, the product of N-acetylation of arsanilic acid, N-acetylarsanilic acid, has been identified by its retention time in an HPLC system, with detection using a UV spectrophotometer at wavelengths of 203 nm and 256 nm. nih.gov HPLC is also valuable for quantifying the compound in various matrices. scirp.orgonlinescientificresearch.comnih.gov

Spectroscopic Methods are fundamental for structural elucidation.

Infrared (IR) Spectroscopy : This technique is used to identify the characteristic functional groups present in the this compound molecule, providing a spectral fingerprint of the compound. ajchem-a.comunizar-csic.es

UV-Visible Spectroscopy : UV-Vis spectroscopy is used to analyze the electronic transitions within the molecule. The UV spectrum of N-acetylarsanilic acid, a derivative, shows characteristic absorption peaks at 203 and 256 nm. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and other NMR techniques can provide detailed information about the molecular structure of organoarsenic compounds. ajchem-a.com

Mass Spectrometry (MS) : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the molecular weight and fragmentation pattern of the synthesized compounds. datapdf.com

X-ray Crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in the crystalline solid state. quora.comtulane.edu Single-crystal X-ray diffraction studies have been performed on hydrates of sodium p-arsanilate (atoxyl) to elucidate their complex hydrogen-bonded, three-dimensional structures. researchgate.netgriffith.edu.au The data from X-ray diffraction, such as the diffraction pattern, serves as a unique "fingerprint" for the crystalline substance. tulane.eduresearchgate.net

Elemental Analysis is used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which helps in confirming its empirical formula.

The following table summarizes the analytical methods used for the characterization of this compound and related compounds.

| Analytical Technique | Purpose | Key Findings/Applications | References |

| HPLC | Purity assessment, Quantification, Separation of derivatives | Used to identify and quantify arsanilate and its metabolites. UV detection is common. | scirp.orgonlinescientificresearch.comnih.gov |

| UV-Vis Spectroscopy | Identification, Quantification | Shows characteristic absorption peaks for arsanilate derivatives (e.g., 203 nm, 256 nm for NAA). | nih.gov |

| Infrared (IR) Spectroscopy | Functional group identification | Provides a characteristic "fingerprint" of the molecule's vibrational modes. | ajchem-a.comunizar-csic.es |

| NMR Spectroscopy | Structural elucidation | Determines the connectivity and chemical environment of atoms (¹H, ¹³C). | ajchem-a.com |

| Mass Spectrometry | Molecular weight determination, Structural analysis | Confirms the mass and fragmentation of the target molecule. | datapdf.com |

| X-ray Crystallography | Determination of 3D crystal structure | Reveals detailed atomic arrangement and intermolecular interactions in solid state. | researchgate.netgriffith.edu.au |

| Atomic Absorption Spectroscopy | Arsenic quantification | EPA Method 1632A is used for speciation and quantification of arsenic compounds. | epa.gov |

Advanced Analytical Chemistry and Arsenic Speciation Research Involving Sodium Arsanilate

Methodological Innovations in Sodium Arsanilate Detection

The development of robust analytical methods is paramount for the reliable detection and quantification of this compound and its transformation products. Innovations in analytical chemistry have led to highly sensitive and selective techniques capable of speciating arsenic in complex mixtures.

Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern arsenic speciation analysis. nih.govresearchgate.netnih.gov These approaches offer unparalleled sensitivity and selectivity, enabling the identification of specific arsenic compounds even at trace levels. nih.gov

Liquid chromatography-inductively coupled plasma-mass spectrometry (LC-ICP-MS) is a powerful and widely used technique for arsenic speciation. nih.govnih.govresearchgate.net This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity of inductively coupled plasma-mass spectrometry (ICP-MS), which acts as an arsenic-specific detector. nih.govclu-in.org The HPLC separates the different arsenic species present in a sample, and the ICP-MS then detects and quantifies the arsenic in each separated fraction. ingeniatrics.com

Researchers have developed numerous LC-ICP-MS methods for the speciation of various arsenic compounds, including inorganic arsenic (arsenite and arsenate) and organic forms like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). spectroscopyonline.comnih.gov For instance, a nano-HPLC-ICP-MS method was developed for the separation of five arsenic species, including p-arsanilic acid, in under 12 minutes with very low detection limits. rsc.org Anion-exchange chromatography is a common separation mode used in these methods. nih.govresearchgate.net The successful separation of arsenite, arsenate, MMA, DMA, and arsenobetaine (B179536) has been achieved using a Hamilton PRP-X100 anion-exchange column with a gradient elution of ammonium (B1175870) carbonate, ethylenediaminetetraacetic acid disodium (B8443419) salt (Na2EDTA), and methanol (B129727) at a pH of 9.0. nih.gov The choice of mobile phase is critical, and various buffers, such as ammonium carbonate, have been optimized for the rapid determination of inorganic arsenic in different food matrices. jfda-online.com

The operating conditions for both the HPLC and the ICP-MS are carefully optimized to achieve the best separation and detection. nih.gov This includes parameters like the mobile phase composition and flow rate for the HPLC, and the plasma gas flow and detector settings for the ICP-MS. nih.govjfda-online.com

Table 1: Example of Optimized HPLC-ICP-MS Operating Conditions for Arsenic Speciation

| Parameter | Setting |

|---|---|

| HPLC System | |

| Column | Hamilton PRP-X100 Anion Exchange |

| Mobile Phase | Gradient of (NH4)2CO3, Na2EDTA, and Methanol (pH 9.0) |

| Flow Rate | 1.2 mL/min |

| Injection Volume | 100 µL |

| Column Temperature | 25 °C |

| ICP-MS System | |

| Detector | Quadrupole Mass Spectrometer |

| Plasma Gas | Argon |

| Monitored m/z | 75 (for Arsenic) |

This table presents a generalized example of operating conditions and may vary based on the specific application and instrumentation.

Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is another powerful technique for the analysis of organoarsenic compounds. researchgate.netacs.org While LC-ICP-MS provides elemental specificity, LC-ESI-MS offers molecular information, allowing for the identification and structural elucidation of unknown arsenic compounds. researchgate.net This is particularly useful for studying the transformation products of this compound in the environment.

LC-ESI-MS methods have been developed for the analysis of several organoarsenicals, including arsanilic acid, in various matrices. researchgate.netkoreascience.kr These methods often employ a C18 column for separation with a mobile phase consisting of an organic solvent like methanol or acetonitrile (B52724) and an aqueous component with a modifier like formic acid. researchgate.netkoreascience.kr The ESI source then ionizes the separated compounds, which are subsequently detected by the mass spectrometer. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation. researchgate.net For example, a method for analyzing arsanilic acid and other organoarsenicals in water used solid-phase extraction for sample preparation followed by LC-ESI-MS/MS, with specific MS/MS transitions identified for each compound. researchgate.net

The combination of LC-ICP-MS and LC-ESI-MS can provide complementary information for a comprehensive understanding of arsenic speciation. researchgate.net LC-ICP-MS can be used to screen for the presence of arsenic-containing compounds, while LC-ESI-MS can then be used to identify and characterize those compounds.

Table 2: Example of LC-ESI-MS/MS Parameters for Organoarsenical Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

|---|---|---|---|

| Arsanilic Acid | 217.9 | 109.1 | 14-22 |

| Carbarsone | 261.0 | 243.8 | 14-22 |

| Nitarsone | 248.0 | 202.0 | 14-22 |

| Roxarsone | 264.0 | 245.9 | 14-22 |

This table is based on a specific study and parameters may vary. researchgate.net

While hyphenated chromatographic techniques are powerful, other analytical methods can provide complementary information or serve as simpler, more cost-effective alternatives for specific applications. nih.gov Non-chromatographic speciation methods often rely on the different chemical reactivity of arsenic species. nih.govmdpi.com

One such technique is hydride generation (HG) coupled with atomic spectrometry (such as atomic absorption spectrometry, AAS, or atomic fluorescence spectrometry, AFS). nih.govd-nb.info This method is based on the selective conversion of certain arsenic species into volatile hydrides, which are then introduced into the spectrometer for detection. nih.gov By carefully controlling the reaction conditions (e.g., pH, reducing agent), it is possible to selectively generate hydrides from specific arsenic species, allowing for their quantification without prior chromatographic separation. nih.gov For instance, in acidic media with sodium borohydride (B1222165) as the reducing agent, arsenite (As(III)) is readily converted to arsine gas, while arsenate (As(V)) reacts much more slowly. embrapa.br This difference in reactivity can be exploited for the speciation of inorganic arsenic.

Other non-chromatographic methods include spectrophotometry using plasmonic nanoparticles as sensors, which offers a simpler and greener alternative for inorganic arsenic quantification in certain matrices like rice. embrapa.br These complementary techniques can be particularly useful for routine monitoring or in laboratories where access to advanced hyphenated systems is limited. nih.govembrapa.br

Hyphenated Chromatographic-Mass Spectrometric Techniques

Comprehensive Arsenic Speciation in Complex Environmental and Biological Matrices

The application of advanced analytical techniques is crucial for the comprehensive speciation of arsenic in real-world samples, which are often complex and contain a multitude of potential interfering substances. spectroscopyonline.comacs.org This includes environmental matrices such as soil, water, and sediment, as well as biological tissues. analytik-jena.comiaea.org The goal is to accurately determine the concentrations of not only the parent compound, this compound, but also its various transformation and degradation products.

The extraction of arsenic species from the sample matrix is a critical first step and must be carefully optimized to ensure quantitative recovery without altering the original speciation. speciation.netrsc.org Mild extraction methods, such as microwave-assisted extraction with dilute acids or enzymatic digestion, are often employed. acs.organalytik-jena.com

To ensure the reliability and accuracy of arsenic speciation data, rigorous validation and quality assurance (QA) protocols are essential. jfda-online.commdpi.comnerc.ac.uk Method validation involves demonstrating that an analytical method is suitable for its intended purpose by evaluating parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). jfda-online.comoup.com

Accuracy is often assessed through recovery studies using spiked samples and by analyzing certified reference materials (CRMs). jfda-online.commdpi.comnih.gov CRMs are materials with well-characterized concentrations of specific arsenic species and are invaluable for verifying the accuracy of a method. speciation.netspeciation.net Unfortunately, the availability of CRMs certified for a wide range of organoarsenic species is limited. speciation.net

Table 3: Key Parameters in Method Validation for Arsenic Speciation

| Parameter | Description |

|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. |

| Accuracy | The closeness of the measured value to the true value, often assessed by spike recovery and analysis of CRMs. |

| Precision | The degree of agreement among independent measurements under specified conditions, expressed as repeatability and intermediate precision. |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected by the method. |

Matrix Effects in Quantitative Speciation

In the quantitative analysis of arsenic species, including this compound, the sample matrix—everything in the sample other than the analyte of interest—can significantly interfere with the accuracy and precision of the results. wiley.com This phenomenon, known as the matrix effect, is a critical consideration in developing reliable analytical methods, particularly when using sensitive techniques like high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS). nih.govmdpi.com Matrix effects can cause either suppression or enhancement of the analytical signal, leading to the underestimation or overestimation of the analyte concentration. osti.gov

The complexity of the sample matrix is a primary source of analytical challenges. memphis.edu For instance, in food analysis, components like starches in rice can present significant difficulties. spectroscopyonline.comresearchgate.net In biological samples such as urine, high concentrations of salts and organic molecules can interfere with the analysis. mdpi.comnih.gov Similarly, environmental samples like soil contain various minerals and organic matter that can affect the extraction and detection of arsenic species. nih.govanalytik-jena.com These interferences can occur at multiple stages of the analytical process, including sample extraction, chromatographic separation, and detection. researchgate.net

Detailed Research Findings

Research into arsenic speciation consistently highlights the need to evaluate and mitigate matrix effects. The primary method for assessing these effects involves comparing the analytical response of a standard in pure solvent to the response of the same standard spiked into a sample extract. A significant difference between these responses indicates the presence of a matrix effect.

One common approach to compensate for matrix effects is the use of matrix-matched calibration. In this technique, calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the standards and the samples are affected by the matrix in the same way.

A study on the determination of arsenic species in various foodstuffs of plant origin developed and validated an HPLC/ICP-MS method, paying close attention to matrix effects. mdpi.com The validation included recovery experiments across several matrices, such as cereals, legumes, and seaweeds, demonstrating the method's robustness. nih.govmdpi.com Another study focused on developing a method for multi-matrix arsenic speciation analysis for a total diet study. nih.gov The validation was performed using six different food matrices, and the results confirmed the method's accuracy and suitability for routine analysis across a variety of complex samples. nih.gov

In the analysis of soil and sediment, the extraction procedure itself is a critical step where matrix interactions are significant. Research has shown that different extractants yield varying efficiencies depending on how arsenic is bound to mineral and organic components in the soil. analytik-jena.com A study evaluating an extraction method for soil and sediment samples performed spike recovery tests to validate the procedure's accuracy. The recoveries for four arsenic species across three different matrices were found to be within an acceptable range, confirming the method's reliability. analytik-jena.com

The following data tables summarize findings from studies that have quantified matrix effects in different sample types.

Table 1: Spike Recoveries of Arsenic Species in Various Sample Matrices

This table shows the percentage of arsenic species recovered after being spiked into different sample extracts. Recoveries close to 100% indicate minimal matrix effect.

| Arsenic Species | Sample Matrix | Extraction/Analytical Method | Mean Recovery (%) | RSD (%) | Reference |

| As(III) | Human Urine | HPLC-ICP-MS | 95.7 | 4.5 | mdpi.com |

| As(V) | Human Urine | HPLC-ICP-MS | 98.2 | 3.1 | mdpi.com |

| MMA | Human Urine | HPLC-ICP-MS | 101.5 | 2.8 | mdpi.com |

| DMA | Human Urine | HPLC-ICP-MS | 103.1 | 1.9 | mdpi.com |

| As(V) | Contaminated Soil (EA1) | Phosphoric Acid Extraction / HPLC-ICP-MS | 98 | N/A | analytik-jena.com |

| As(III) | Contaminated Soil (EA1) | Phosphoric Acid Extraction / HPLC-ICP-MS | 96 | N/A | analytik-jena.com |

| MMA | Marine Sediment (IAEA 475) | Phosphoric Acid Extraction / HPLC-ICP-MS | 72 | N/A | analytik-jena.com |

| As(V) | Rice Flour (NIST 1568b) | MAE / HPLC-ICP-MS | 97.4 | 2.5 | nih.gov |

| DMA | Infant Cereal | MAE / HPLC-ICP-MS | 102.6 | 1.8 | nih.gov |

N/A: Not Available in the source. MAE: Microwave-Assisted Extraction. RSD: Relative Standard Deviation.

Table 2: Comparison of Calibration Slopes to Evaluate Matrix Effect

The matrix effect can be quantified by comparing the slope of the calibration curve obtained from standards in solvent with the slope from matrix-matched standards. The ratio of these slopes, often expressed as a percentage, indicates the degree of signal suppression or enhancement. A value of 100% signifies no matrix effect.

| Sample Matrix | Analyte | Matrix Effect (%) (Slope matrix / Slope solvent) x 100 | Analytical Technique | Reference |

| Rice | As(III) | 88 | HPLC-ICP-MS | nih.gov |

| Rice | As(V) | 92 | HPLC-ICP-MS | nih.gov |

| Rice | DMA | 91 | HPLC-ICP-MS | nih.gov |

| Seaweed | As(III) | 85 | HPLC-ICP-MS | nih.gov |

| Seaweed | As(V) | 89 | HPLC-ICP-MS | nih.gov |

| Seaweed | DMA | 87 | HPLC-ICP-MS | nih.gov |

| Apple Juice | As(III) | Signal suppression observed, mitigated by method modification | HPLC-ICP-MS | nemc.us |

| Apple Juice | As(V) | Signal suppression observed, mitigated by method modification | HPLC-ICP-MS | nemc.us |

These findings underscore the necessity of matrix-specific validation for any quantitative speciation method involving this compound or other arsenic compounds. The choice of extraction procedure, cleanup steps, and calibration strategy must be carefully considered to minimize analytical errors introduced by the sample matrix. researchgate.netpsu.edu

Environmental Biogeochemistry and Transformation Pathways of Sodium Arsanilate

Environmental Transport and Distribution Dynamics of Organoarsenicals

The movement and distribution of organoarsenicals like sodium arsanilate in the environment are critical to understanding their potential impact. These dynamics are controlled by interactions with solid phases, such as soil and sediment, and by transport through water.

The mobility of organoarsenicals in terrestrial environments is largely dictated by their interaction with soil particles. Adsorption, the process by which chemicals bind to soil surfaces, is a key factor in retaining these compounds and limiting their movement into groundwater. wur.nl

Several soil properties significantly influence the adsorption and desorption of organoarsenicals:

Clay and Iron Oxide Content : Soils with higher contents of clay and iron oxides tend to exhibit greater adsorption of organoarsenicals. nih.gov These components provide a large surface area and reactive sites for binding.

Organic Matter : Dissolved organic matter (DOM) can facilitate the transport of arsenic by competing for adsorption sites on soil surfaces or by forming mobile arsenic-DOM complexes. nih.gov Conversely, solid-phase organic matter can also act as a sorbent.

Soil pH and Redox Potential (Eh) : These master variables control the chemical form (speciation) of arsenic and the surface charge of soil minerals, thereby affecting adsorption. greenfacts.org

Research comparing different arsenic species has shown that organoarsenicals can be more mobile than inorganic forms. For instance, studies have indicated that monomethylarsonic acid (MMA) is significantly more prone to leaching than inorganic arsenate (AsV) in soils with low organic carbon. nih.gov This reduced adsorption affinity for organoarsenicals could lead to increased movement towards groundwater. nih.gov Leaching is the process by which dissolved substances are transported downward through the soil profile with percolating water. wur.nlfao.org In sandy soils with few adsorption complexes, applied arsenicals may remain in the soil solution and be readily leached, particularly after rainfall. wur.nl The application of organoarsenical herbicides has been identified as a potential long-term source of arsenic to the aquatic environment through soil leaching. acs.org

Table 1: Factors Influencing Organoarsenical Mobility in Soil

| Soil Property | Effect on Adsorption | Impact on Leaching Potential | Reference |

|---|---|---|---|

| Clay Content | Increases adsorption | Decreases | nih.gov |

| Iron/Aluminum Oxides | Strongly increases adsorption | Decreases | nih.govnih.gov |

| Organic Matter | Variable; can increase or decrease mobility depending on its form (dissolved vs. solid) | Variable | nih.gov |

| High pH | Generally decreases adsorption as surfaces become more negatively charged | Increases | greenfacts.org |

| Reducing Conditions (Low Eh) | Can increase mobility by reducing As(V) to more mobile As(III) and dissolving iron oxides | Increases | greenfacts.orgfrontiersin.org |

In aquatic environments, organoarsenicals participate in complex distribution patterns between the water column and sediments. mdpi.com Their transport and fate are influenced by water chemistry, hydrology, and biological activity. mdpi.comnih.gov

Dissolved forms of arsenic found in aquatic systems include inorganic arsenate (AsV) and arsenite (AsIII), as well as the methylated organoarsenicals monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). greenfacts.org While inorganic forms often dominate, MMA and DMA can be significant, particularly in surface waters with high biological productivity. acs.orgmdpi.com

The partitioning of arsenic between water and sediments is a critical process. mdpi.com Arsenic species can adsorb onto suspended particles, especially those rich in iron and manganese oxides, and settle into the sediment. mdpi.com However, changes in environmental conditions at the sediment-water interface, such as shifts in redox potential or pH, can remobilize this sequestered arsenic. frontiersin.orgmdpi.com

Marine and freshwater systems can exhibit different patterns of arsenic speciation. Organic arsenic compounds are generally found to be more abundant and complex in seawater compared to freshwater, which is attributed to the more intricate biological food webs in marine environments. mdpi.comnih.gov In some coastal marine sediments, organoarsenicals like MMA and DMA have been detected, suggesting their involvement in in-situ microbial activities. researchgate.net Studies in agricultural areas have found that runoff and leaching from soils treated with organoarsenic herbicides can lead to elevated concentrations of MMA and DMA in surface waters like drainage ditches and puddles. acs.org

Biological and Abiotic Transformation Mechanisms in Environmental Compartments

This compound and other organoarsenicals are not static in the environment; they undergo a variety of transformations that alter their chemical structure, mobility, and toxicity. greenfacts.orgcdnsciencepub.com These transformations are mediated by both microorganisms and abiotic chemical reactions.

Microorganisms play a central role in the environmental cycling of arsenic through processes of degradation and synthesis. wikipedia.org Biomethylation is a key pathway where inorganic arsenic is converted into methylated organic forms. wikipedia.orgwho.int This process is mediated by a range of microbes, including bacteria and fungi, and involves the enzymatic transfer of methyl groups, typically from S-adenosylmethionine, to an arsenic atom. wikipedia.orgwpmucdn.com The initial products are often MMA and DMA. wikipedia.org

Conversely, microorganisms are also capable of degrading organoarsenicals. This can occur through demethylation, where methylated arsenicals are broken down, releasing inorganic arsenic. nih.gov For example, soil microbial communities have been shown to perform a two-step degradation of monosodium methanearsonate (MSMA) involving its reduction and subsequent demethylation. nih.gov Some bacteria utilize organoarsenicals as a source of carbon or nitrogen. The degradation of certain polymers, for instance, involves microbes using amidase enzymes to break down the substance, releasing ammonia (B1221849) that can be used as a nitrogen source. kristujayanti.edu.in A similar enzymatic breakdown pathway is plausible for the amino group in this compound.

Table 2: Key Microbial Processes in Arsenic Transformation

| Process | Description | Key Microbial Groups Involved | Typical Products | Reference |

|---|---|---|---|---|

| Biomethylation | Addition of methyl groups to inorganic arsenic. | Bacteria (e.g., Rhodopseudomonas palustris), Fungi (e.g., Scopulariopsis brevicaulis) | MMA(V), DMA(V), Trimethylarsine oxide | wikipedia.orgnih.gov |

| Demethylation | Removal of methyl groups from organoarsenicals. | Bacteria (e.g., Bacillus sp.) | As(III), Formaldehyde | nih.gov |

| Oxidation | Conversion of trivalent arsenicals to less mobile pentavalent forms. | Bacteria (e.g., Pseudomonas putida) | MAs(V) from MAs(III) | nih.gov |

| Reduction | Conversion of pentavalent arsenicals to more mobile and toxic trivalent forms. | Various soil and sediment microbes | MAs(III) from MAs(V) | nih.gov |

Redox (reduction-oxidation) reactions are fundamental to arsenic's environmental chemistry, involving the transfer of electrons that changes arsenic's oxidation state, most commonly between pentavalent As(V) and trivalent As(III). greenfacts.org Organoarsenicals also undergo these transformations. For example, the pentavalent p-arsanilic acid (the parent acid of this compound) can be reduced to the more toxic trivalent form.

These transformations are heavily influenced by the redox potential (Eh) and pH of the environment and are often microbially mediated. greenfacts.orgfrontiersin.org

Oxidation : In well-oxygenated (oxic) environments, pentavalent species like arsenate (AsV) and its organic analogues (e.g., MMAV, p-arsanilic acid) are generally more stable. greenfacts.org Some bacteria possess enzymes that can actively oxidize trivalent arsenicals to the less toxic pentavalent forms as a detoxification mechanism. nih.gov

Reduction : Under anaerobic (anoxic) conditions, such as in flooded soils or deep sediments, reductive processes dominate. frontiersin.org Microbes can reduce As(V) to As(III), increasing arsenic's mobility and toxicity. frontiersin.org This reduction can also apply to organoarsenicals, for example, converting MAs(V) to MAs(III). nih.gov

The interconversion between inorganic and organic arsenic species is a continuous cycle. Inorganic arsenic can be methylated to form organoarsenicals, and these can be subsequently degraded back to inorganic forms. wikipedia.orgnih.gov This cycling means that the introduction of an organoarsenical like this compound into the environment can lead to the formation of various other arsenic species over time. cdnsciencepub.com

Ecological Cycling Models of Arsenic in Agronomic Systems

In agricultural ecosystems, arsenic cycling is a dynamic process involving inputs, transformations, and redistribution among soil, water, and biota. nih.govnih.gov Historically, arsenic-containing pesticides, including organoarsenicals, were a significant anthropogenic input into these systems, leaving a legacy of contamination in some agricultural lands. greenfacts.org

A general model for arsenic cycling in an agronomic system includes the following components:

Inputs : Arsenic enters the system from natural sources like the weathering of minerals and from anthropogenic sources such as pesticide application, fertilizers, and irrigation with contaminated water. frontiersin.orgnih.gov

Soil Compartment : Once in the soil, arsenic undergoes the transformations previously described. It partitions between solid and dissolved phases (adsorption/desorption), is subject to redox reactions, and can be transformed by soil microorganisms (e.g., methylation/demethylation). frontiersin.orgnih.gov The type of cultivation can have a major impact; for instance, the flooded, anaerobic conditions of rice paddies promote the reduction of As(V) to the more mobile As(III), increasing its availability for plant uptake. frontiersin.org

Redistribution : Arsenic can be redistributed within the ecosystem. It can be taken up by crops, leached from the soil into groundwater, or moved to surface waters via erosion and runoff. nih.govnih.gov Volatilization of methylated arsenic compounds (arsines) by soil microbes represents a pathway for arsenic to enter the atmosphere, from which it can be redeposited back onto the land. nih.govnih.gov

The application of organoarsenicals like this compound contributes to the total pool of arsenic in the soil. Over time, through the biogeochemical processes of degradation and transformation, the original compound is converted into other organic and inorganic arsenic species, which then participate in the broader ecological cycle. cdnsciencepub.comnih.gov

Kinetic Studies of Environmental Degradation Processes

The environmental persistence and transformation of this compound, and its acidic form p-arsanilic acid (p-ASA), are governed by a variety of biotic and abiotic degradation processes. Kinetic studies are crucial for understanding the rates and mechanisms of these processes, which ultimately determine the fate and potential risks associated with this organoarsenic compound in the environment. The degradation kinetics are influenced by numerous factors, including pH, temperature, the presence of light, and the composition of the environmental matrix, such as soil and water.

Photodegradation Kinetics

Photodegradation is a significant pathway for the transformation of p-arsanilic acid in aqueous environments. The rate of photolytic degradation is highly dependent on the conditions of the aqueous solution. For instance, the photolysis of p-arsanilic acid has been shown to be strongly affected by pH, the presence of humic acids, and dissolved oxygen. nih.gov Under UV irradiation, complete elimination of p-arsanilic acid can be achieved, although this does not always correspond to a significant reduction in total organic carbon (TOC), indicating the formation of intermediate organic byproducts. nih.gov

Advanced oxidation processes (AOPs) can significantly enhance the degradation rate of p-arsanilic acid. A study on the photodegradation and photooxidation of p-arsanilic acid in neutral water solutions (pH = 7) demonstrated that the photoozonation process (UV/O₃) yielded the highest decomposition rate constant. nih.gov The degradation rates followed the order: UV/O₃ > O₃ > UV/H₂O₂ > H₂O₂ > UV. nih.gov The addition of persulfate (PS) under UV-C irradiation also markedly accelerates the decomposition of p-ASA. mdpi.com

Table 1: Photodegradation Rate Constants of p-Arsanilic Acid

| Degradation Process | Rate Constant (k) (min⁻¹) | pH | Reference |

|---|---|---|---|

| UV/O₃ | 31.8 × 10⁻³ | 7 | nih.gov |

| O₃ | - | 7 | nih.gov |

| UV/H₂O₂ | - | 7 | nih.gov |

| H₂O₂ | - | 7 | nih.gov |

| UV | - | 7 | nih.gov |

Data for O₃, UV/H₂O₂, H₂O₂, and UV were noted as being lower than UV/O₃, but specific values were not provided in the abstract.

Degradation in Soil and Water Mediated by Minerals

In soil and aquatic environments, the degradation of p-arsanilic acid can be mediated by naturally occurring minerals. Birnessite (δ-MnO₂), a common manganese oxide found in soil, has been shown to effectively mediate the degradation of p-arsanilic acid, particularly under acidic conditions. acs.org The process involves the adsorption of p-ASA onto the birnessite surface, forming a precursor complex, followed by a single-electron transfer to the mineral. acs.org This leads to the formation of p-ASA radicals, which can then undergo cleavage of the arsenite group or self-coupling to form an arsenic-bearing azo compound. acs.org

The kinetics of p-arsanilic acid degradation by birnessite can be described by a retarded first-order rate model. acs.org The initial rate of reaction is highly dependent on the pH of the environment, as well as the initial concentrations of p-arsanilic acid and birnessite. acs.org For the reaction occurring between pH 4.0 and 6.2, the initial rate equation was determined to be: r_init = 2.36 × 10⁻⁵[ASA]⁰.⁸[MnO₂]⁰.⁹[H⁺]⁰.⁷ acs.org

This rapid transformation of p-arsanilic acid to more mobile and toxic inorganic forms, such as arsenite and arsenate, highlights a significant environmental concern in areas where this feed additive is used. acs.org

Biotic Degradation Kinetics

While abiotic processes play a key role, biotic degradation by microorganisms is also a critical pathway for the transformation of this compound in the environment. encyclopedia.pub Soil microorganisms can metabolize organoarsenic compounds, leading to the formation of various transformation products. clu-in.org The rate of biotic degradation is influenced by factors that affect microbial activity, such as temperature, pH, and the availability of nutrients. nih.gov In some cases, abiotic degradation processes can enhance subsequent biotic degradation by increasing the surface area or breaking down the complex structure of the compound. encyclopedia.pub The half-life of arsenic in soil has been estimated to be around 6.5 years, though this can vary significantly depending on the specific arsenic compound and environmental conditions. clu-in.org

Non Clinical Metabolic Disposition and Biochemical Interaction Studies of Sodium Arsanilate

Biotransformation and Metabolism in Animal Models

Biotransformation is the process by which living organisms chemically modify compounds, often to facilitate their excretion. For arsenic-containing compounds, this process is particularly important as it can alter their toxicity.

Methylation is a key metabolic pathway for inorganic arsenic, involving the addition of methyl groups to the arsenic atom. nih.govfrontiersin.org This process, catalyzed by enzymes such as arsenic methyltransferase (AS3MT), generally leads to the formation of monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), which are then excreted. nih.govresearchgate.net The methyl donor in these reactions is S-adenosylmethionine (SAM). asm.org While methylation is a well-established pathway for inorganic arsenic, studies on arsanilic acid, a related organic arsenical, have shown that it is not methylated in certain fungi. asm.org However, enteric bacteria may play a role in the metabolism of some arsenicals. asm.org It is important to note that the trivalent methylated intermediates, such as methylarsenite [MAs(III)], can be more toxic than inorganic arsenic. frontiersin.org

A significant biotransformation pathway for arsanilate is N-acetylation, a phase II conjugation reaction that adds an acetyl group to the aromatic amine structure. psu.edu This reaction is catalyzed by N-acetyltransferase (NAT) enzymes, which are dependent on acetyl coenzyme A (acetylCoA). psu.edunih.gov In vitro studies using guinea pig liver enzyme preparations have demonstrated the N-acetylation of arsanilate to form N-acetylarsanilic acid (NAA). psu.edunih.gov

The kinetics of this enzymatic reaction have been investigated. The rate of N-acetylation of arsanilate by the guinea pig liver enzyme preparation was found to be approximately 24% of the rate for the model substrate p-aminobenzoic acid, with a typical activity of 0.5 nmol/min/mg of enzyme protein. psu.edunih.gov In contrast, recombinant human N-acetyltransferase 1 (NAT1) exhibited a much higher acetylation activity towards arsanilate, at 720 nmol/min/mg of enzyme protein. psu.edunih.gov Arsanilate was not a substrate for pigeon liver NAT or for human NAT2. psu.edu The N-acetylation of carcinogens by NAT1 follows a ping-pong bi-bi reaction mechanism. nih.gov

Interactive Data Table: Enzyme Kinetics of Arsanilate N-Acetylation

| Enzyme Source | Substrate | Activity |

|---|---|---|

| Guinea Pig Liver N-acetyltransferase | Arsanilate | 0.5 nmol/min/mg protein (approx. 24% of the rate for p-aminobenzoic acid). psu.edunih.gov |

| Recombinant Human N-acetyltransferase 1 (NAT1) | Arsanilate | 720 nmol/min/mg protein. psu.edunih.gov |

| Pigeon Liver N-acetyltransferase | Arsanilate | No activity. psu.edu |

| Recombinant Human N-acetyltransferase 2 (NAT2) | Arsanilate | No activity. psu.edu |

The primary enzyme system identified in the biotransformation of the aromatic amine portion of arsanilate is the N-acetyltransferase (NAT) system. psu.edu Specifically, human NAT1 has been shown to be highly active in the N-acetylation of arsanilate. psu.edunih.gov The NAT enzymes are cytosolic and play a role in the metabolism of various aromatic amine substrates. psu.edulibretexts.org

While N-acetylation is considered a detoxification reaction, further metabolic steps could potentially lead to the formation of reactive intermediates. For instance, subsequent N-hydroxylation by cytochrome P-450 or flavin monooxygenase (FMO) enzymes, followed by deacetylation, could produce a reactive nitrene. psu.edu The cytochrome P450 system, located in the endoplasmic reticulum of hepatocytes, is a major player in Phase I metabolism, responsible for oxidation, reduction, and hydrolysis reactions. libretexts.orgnih.gov Although direct evidence for the involvement of cytochrome P450 in arsanilate metabolism is not detailed in the provided context, its role in the metabolism of other xenobiotics suggests it could be involved in subsequent metabolic steps. psu.eduku.edu

Interspecies Variations in Sodium Arsanilate Metabolism

The metabolic fate of this compound exhibits considerable variation across different animal species, influencing its distribution, retention, and excretion. These differences are critical for understanding the compound's pharmacological and toxicological profiles in non-clinical studies.

Studies have shown that the absorption of this compound from the gastrointestinal tract is generally poor across several species. For instance, in humans, oral administration of a related compound, sodium p-N-glycolylarsanilate, resulted in 89–96% of the dose being excreted in the feces, with only 3–5% found in the urine over 72 hours. capes.gov.br Similarly, in rats, oral administration leads to 90–95% fecal excretion and only 5–10% urinary excretion. capes.gov.br This suggests limited intestinal absorption in these species.

In contrast, arsanilic acid, the parent acid of this compound, is well absorbed in pigs and chickens, with urine being the primary route of excretion. acs.org Following oral administration of [14C]arsanilic acid to pigs, the compound was found to be well absorbed. Metabolic analysis of pig urine revealed the presence of unchanged arsanilic acid (17-39% of urinary radioactivity), along with its metabolites N-acetylarsanilic acid (15-29%) and a minor metabolite, (4-acetamidophenyl)dimethylarsine oxide (<5%). acs.org This indicates that pigs possess the enzymatic machinery to N-acetylate the aromatic amine group and to perform further biotransformation.

In chickens, arsanilic acid is also readily absorbed, but its metabolic pathway appears to be different from that in pigs. Studies on colostomized roosters indicated that arsanilic acid was the only radioactive compound isolated from the urine, suggesting a lack of significant biotransformation in this species. acs.org Earlier research also concluded that chickens excrete arsanilic acid rapidly without undergoing metabolic changes. acs.org

In guinea pigs, subcutaneously administered this compound (Atoxyl) is primarily excreted via the kidneys. nih.gov Analysis of 24-hour urine from both rats and guinea pigs after parenteral administration of sodium p-arsanilate failed to detect any arsenic-containing metabolites, indicating that the compound is excreted unchanged in these species under these conditions. nih.gov

The rat model, commonly used in toxicological studies, shows unique characteristics in handling arsenic. Rats tend to retain arsenic, which is in contrast to most other mammals that rapidly excrete it. nih.govclu-in.org This species-specific retention pattern makes the rat a less suitable model for extrapolating arsenic metabolism data to humans. clu-in.org

The following table summarizes the key interspecies differences in the metabolism and excretion of this compound and its parent acid.

Interspecies Comparison of this compound Metabolism

| Species | Absorption | Primary Excretion Route | Metabolites Identified | Key Findings | References |

|---|---|---|---|---|---|

| Pigs | Well absorbed | Urine | Arsanilic acid, N-acetylarsanilic acid, (4-acetamidophenyl)dimethylarsine oxide | Demonstrates N-acetylation and further biotransformation. | acs.orgnih.gov |

| Chickens | Well absorbed | Urine | Arsanilic acid (excreted unchanged) | Rapid excretion with no significant metabolism observed. | acs.org |

| Rats | Poorly absorbed (oral); Retains arsenic | Feces (oral); Urine (parenteral) | Excreted unchanged (parenteral) | Unique retention of arsenic compared to other species. | capes.gov.brnih.govclu-in.orgwho.int |

| Guinea Pigs | Data not available | Kidneys (parenteral) | Excreted unchanged (parenteral) | Eliminated more slowly from the cochleae than from blood and muscle. | nih.govinchem.org |

| Humans | Poorly absorbed (oral, based on related compound) | Feces (oral, based on related compound) | No appreciable conversion of a related compound to arsanilic acid. | Limited absorption from the digestive tract. | capes.gov.br |

| Cats | Data not available | Urine (parenteral) | Data not available | Biliary excretion is minimal (~1% of dose). | capes.gov.brnih.gov |

Molecular Mechanisms of Interaction with Cellular Components

The biochemical effects of this compound are rooted in its interactions at the molecular level, primarily involving ligand binding, enzyme modulation, and interplay with other elements like selenium. These interactions underpin its biological activity and toxicological profile.

The primary mechanism of toxicity for many arsenicals, including this compound, involves the interaction with sulfhydryl (-SH) groups present in proteins, particularly enzymes. nih.govt3db.ca This binding can lead to the inhibition of critical enzyme functions. Trivalent arsenicals, which can be formed from pentavalent forms like arsanilate, have a high affinity for sulfhydryl groups, disrupting cellular processes that depend on enzymes with reactive cysteine residues. t3db.ca

Studies on arsanilic acid have demonstrated its potential to modulate enzyme activity. In the earthworm Eisenia andrei, exposure to arsanilic acid resulted in the inhibition of several cytochrome P450 enzymes, including benzoxyresorufin-O-dealkylase (BROD), pentoxyresorufin-O-dealkylase (PROD), and methoxyresorufin-O-deethylase (MROD). researchgate.net The extent of inhibition was found to be dose- and time-dependent, suggesting a direct interaction between the arsenical and the enzyme system. researchgate.net

Another identified molecular target for arsenicals is tubulin, a key protein in the formation of microtubules. nih.gov The binding of arsenicals to tubulin can disrupt microtubule polymerization dynamics, leading to mitotic arrest and cellular dysfunction. t3db.ca While specific studies on this compound's binding kinetics to tubulin are limited, the known affinity of arsenic for tubulin suggests this as a potential mechanism of action. nih.gov

Enzyme and Protein Interactions of Arsanilic Acid/Sodium Arsanilate

| Target Molecule | Observed Effect | Model System | Potential Consequence | References |

|---|---|---|---|---|

| Sulfhydryl-containing enzymes | Inhibition | General (inferred for this compound) | Disruption of metabolic pathways | nih.govt3db.ca |

| Cytochrome P450 enzymes (BROD, PROD, MROD) | Inhibition | Earthworm (Eisenia andrei) | Impaired xenobiotic metabolism | researchgate.net |

| Tubulin | Binding and disruption of polymerization | General (inferred for this compound) | Mitotic arrest, cytotoxicity | t3db.canih.gov |

A notable biochemical interaction of arsenic is its antagonistic relationship with selenium. It has been established that arsenic compounds can offer protection against selenium toxicity, and conversely, selenium can mitigate arsenic toxicity. nih.govcranfield.ac.uk This interaction is of significant toxicological importance.

Organic arsenicals, including arsanilic acid and this compound, have been shown to be effective in protecting against selenosis in animal models. nih.gov The mechanism underlying this antagonism involves the formation of a specific excretory metabolite. When arsenic and selenium are co-administered, they can form the seleno-bis(S-glutathionyl) arsinium ion, [(GS)2AsSe]−. nih.govnih.gov This complex is then readily excreted from the body, primarily through the bile, effectively detoxifying both elements. nih.govnih.gov

Research has indicated that the formation of this seleno-arsenical complex can occur within erythrocytes (red blood cells), suggesting that the bloodstream is a key site for this detoxification process. nih.gov Studies in rabbits have demonstrated the rapid formation of the seleno-bis(S-glutathionyl) arsinium ion in blood following the administration of arsenite and selenite. nih.gov While direct studies with this compound are less common, the known antagonistic relationship between organic arsenicals and selenium points to a similar detoxification pathway. nih.govcranfield.ac.uk For instance, the administration of this compound has been shown to decrease the retention of selenium in the carcass of animals, supporting the concept of enhanced excretion. cranfield.ac.uk

Neurobiological Research Applications: Sodium Arsanilate As an Experimental Vestibular Lesioning Agent

Methodologies for Chemically-Induced Vestibular Lesions in Animal Models

The creation of reliable animal models of vestibular dysfunction is crucial for studying its effects. Chemical lesioning with sodium arsanilate offers a method to selectively target and damage the vestibular apparatus.

The most common and targeted method for inducing vestibular lesions with this compound is through intratympanic injection. nih.govfrontiersin.orgjneurosci.org This procedure involves administering the chemical directly into the middle ear cavity, allowing it to diffuse across the round window membrane to the inner ear. mdpi.com

In rodent models, such as rats and mice, the animal is first anesthetized. aminer.cnfrontiersin.org A solution of this compound is then injected through the tympanic membrane. frontiersin.orgjneurosci.orgmdpi.com For instance, bilateral vestibular lesions can be induced in rats by administering a 30% w/v solution of this compound. frontiersin.org The procedure for mice involves paracentesis and storing a p-arsanilic acid sodium salt solution in the tympanic cavity for a short duration. nih.gov To create a bilateral lesion, the procedure can be performed on both ears, either simultaneously or sequentially. frontiersin.orgnih.gov Following the injection, the animal is often kept in a specific position for a period to facilitate the diffusion of the compound into the inner ear. frontiersin.org Sham-controlled studies typically involve injecting a saline solution using the same procedure to account for any effects of the injection itself. frontiersin.org

The administration of this compound results in specific and well-characterized damage to the vestibular system. Histological analyses have shown that the chemical induces degeneration of the neuroepithelium within the vestibular apparatus, leading to the destruction of sensory hair cells in the cristae ampullares and maculae utriculi. nih.govresearchgate.net A notable finding is the complete restructuring of the sensory epithelia into a non-sensory monolayer three months after the application of arsanilate. nih.gov Importantly, studies have demonstrated that this damage can be restricted to the vestibular sensory organs, without affecting the auditory system, the external ear, or Scarpa's ganglion, which contains the primary vestibular neurons. researchgate.netnih.gov This specificity makes it a valuable model for studying the effects of peripheral vestibular sensory loss. researchgate.net

Functionally, the lesions produce a clear vestibular deficit syndrome. frontiersin.org Animals exhibit characteristic behaviors indicative of vestibular dysfunction, including postural abnormalities like head dorsiflexion, increased locomotor activity, circling, and the loss of contact-righting reflexes. nih.govaminer.cnresearchgate.net The severity of these symptoms can be scored to provide a functional assessment of the lesion's extent and the time course of any subsequent recovery. frontiersin.orgfrontiersin.org

| Aspect | Key Findings | References |

|---|---|---|

| Histopathology | Degeneration of vestibular neuroepithelium and hair cells. Restructuring of sensory epithelia into a non-sensory monolayer over time. Damage is often restricted to vestibular sensory organs, sparing Scarpa's ganglion. | nih.govresearchgate.netnih.gov |

| Functional Deficits | Induces vestibular deficit syndrome: head dorsiflexion, postural instability, circling, and loss of righting reflexes. | nih.govfrontiersin.orgaminer.cn |

| Model Validity | The resulting atrophy resembles postmortem findings in human vestibular epithelia after various vestibular disorders. | researchgate.netnih.gov |

Effects on Central Nervous System Function and Plasticity

By creating a model of vestibular loss, this compound enables the study of the vestibular system's role in higher-order brain functions and the brain's ability to adapt to sensory loss.

The vestibular system is a critical source of self-motion information used for spatial navigation. nih.govnih.gov Research using this compound-induced lesions has provided direct evidence for this role. Animals with bilateral vestibular lesions show significant impairments in spatial navigation tasks, particularly those that require path integration or the use of self-movement cues (idiothetic navigation). frontiersin.orgfrontiersin.orgresearchgate.net These lesioned animals become more reliant on external visual landmarks to navigate. researchgate.net

A key neurobiological correlate of this navigational deficit is the effect on head direction (HD) cells. These neurons, found in areas like the anterior thalamic nucleus (ATN), fire selectively when an animal's head is pointing in a specific direction, forming a neural compass. nih.govnih.govjneurosci.org Studies have unequivocally shown that bilateral vestibular lesions induced by this compound abolish the directional firing properties of HD cells. nih.govnih.govnih.govjneurosci.org The disruption of this directional signal is closely timed with the onset of behavioral signs of vestibular dysfunction. nih.govjneurosci.org This finding underscores the critical dependence of the brain's internal sense of direction on vestibular input. nih.govjneurosci.org

| Function | Effect of Lesion | Neural Correlate | References |

|---|---|---|---|

| Spatial Navigation | Impaired performance on tasks requiring path integration; increased reliance on visual landmarks. | Disruption of hippocampal and thalamic spatial processing. | frontiersin.orgfrontiersin.orgresearchgate.net |

| Head Direction (HD) Signal | Abolishes the directional firing of Head Direction (HD) cells in the anterior thalamic nucleus. | Loss of a neural compass essential for allocentric spatial information processing. | nih.govnih.govnih.govjneurosci.org |

The hippocampus, a brain region vital for learning and memory, is heavily influenced by vestibular information. researchgate.netnih.gov Vestibular lesions induced by this compound have been shown to alter hippocampal function at multiple levels. One significant effect is the attenuation of the hippocampal theta rhythm, a prominent brain wave associated with sensory processing and movement that is crucial for spatial learning. nih.govfrontiersin.orgfrontiersin.org Bilateral lesion of the vestibular receptors with this compound attenuates the theta rhythm that is normally induced by rotation. nih.gov

Furthermore, vestibular loss triggers changes in hippocampal neurochemistry and synaptic plasticity. researchgate.netscispace.com Studies have investigated the expression of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity mechanisms like long-term potentiation (LTP), a cellular correlate of learning. frontiersin.orgscispace.com Research involving sequential chemical lesions with this compound has reported a significant increase in NMDA receptor density in the hippocampus. frontiersin.org This alteration in receptor expression may be linked to changes in synaptic efficacy. frontiersin.org While findings on LTP have varied between studies, possibly due to different lesion and stimulation protocols, there is evidence that vestibular loss can modulate hippocampal excitability and plasticity, potentially leading to a degradation of the precise spatial information processing required for memory. frontiersin.orgscispace.com

Following the acute phase of vestibular dysfunction caused by a lesion, a remarkable process of recovery known as vestibular compensation occurs. nih.govnih.gov This phenomenon is a textbook example of neural plasticity in the central nervous system. nih.gov The initial, severe postural and oculomotor symptoms gradually subside as the brain adapts to the altered sensory input. nih.govnih.govfrontiersin.org

A key neural correlate of this compensation is the rebalancing of electrical activity in the bilateral vestibular nuclei in the brainstem. mdpi.comresearchgate.net After a unilateral lesion, many neurons in the ipsilesional vestibular nucleus are silenced, but their spontaneous firing activity gradually returns over days to weeks, coinciding with the reduction in symptoms like spontaneous nystagmus. nih.govnih.gov Research also points to the role of sensory substitution, where the central nervous system increases its reliance on other sensory inputs, such as proprioceptive signals from the neck, to help compensate for the loss of vestibular information. mdpi.com The arsanilate-induced lesion model provides a stable platform to study these plastic changes, from molecular and cellular adaptations within vestibular pathways to the behavioral strategies animals employ to relearn posture and balance. researchgate.netmdpi.com

Behavioral Analysis in Models of Vestibular Impairment

The chemical induction of vestibular lesions using this compound in animal models, particularly rodents, provides a critical platform for studying the behavioral consequences of vestibular dysfunction. Analysis of the resulting behavioral changes allows researchers to investigate the role of the vestibular system in motor control, spatial orientation, and cognitive processes. These models exhibit a unique behavioral syndrome characterized by locomotor hyperactivity and altered exploratory patterns, which can be systematically quantified to understand the functional impact of vestibular loss. nih.gov

Following the administration of this compound to induce bilateral vestibular lesions, animals exhibit a range of quantifiable locomotor and postural deficits. These are often assessed using automated digital tracking systems and standardized behavioral tests. nih.govresearchgate.net

One of the most prominent changes is in locomotor activity. Studies using automated monitoring systems like the Digiscan Activity Monitor have shown that animals with vestibular dysfunction display significantly more activity in horizontal measures. nih.gov This hyperactivity is characterized by greater distances traveled and higher movement speeds compared to control animals. nih.govnih.gov Conversely, vertical movements, such as rearing, are often reduced in frequency and duration. researchgate.netnih.gov This suggests a redirection of exploratory behavior from the vertical to the horizontal plane, likely as a consequence of postural and balance abnormalities. nih.gov

Open-field tests further reveal changes in exploratory behavior. Vestibular-deficient rats often show reduced thigmotaxis, meaning they spend less time near the walls of the arena and more time in the more exposed central zones. nih.govnih.gov This altered pattern of exploration, combined with hyperactivity, creates a distinct behavioral signature for vestibular loss. nih.gov

Postural instability is another key consequence. This can be quantified using tests such as the platform test, where animals with vestibular lesions take significantly less time to fall off a small, elevated platform. researchgate.netnih.govresearchgate.net Other observable postural abnormalities include head dorsiflexion. nih.govjneurosci.org The integrity of vestibular reflexes is commonly assessed through tests like the air-righting reflex, where an animal's ability to orient itself during a fall is evaluated, and the tail-lift test, which assesses the anti-gravity body and limb extension response. researchgate.netbiorxiv.orgnih.gov Animals with this compound-induced lesions show impaired or absent righting reflexes. researchgate.netnih.gov

Swimming behavior provides another sensitive index of vestibular function, as the aquatic environment reduces proprioceptive cues and increases reliance on vestibular and visual input for orientation. nasa.gov Animals with vestibular damage show disorientation, an inability to keep their nose above water, and increased underwater swimming time. nih.govnasa.govcapes.gov.br The impairment in maze-learning swimming tasks is particularly pronounced when visual cues are altered or removed, highlighting the animal's reliance on visual compensation in the absence of vestibular input. nasa.govcapes.gov.br

Recent advancements include the use of head-borne inertial sensors to provide precise, quantitative data on head kinematics, allowing for detailed characterization of head posture and motor responses under both normal and pathological conditions. mdpi.com

Table 1: Quantitative Analysis of Locomotor and Postural Deficits in this compound-Treated Rodent Models

| Behavioral Test | Observed Deficit in this compound Group | Key Findings | References |

|---|---|---|---|

| Automated Activity Monitoring (e.g., Digiscan, Ethovision) | Increased horizontal locomotion; Increased movement speed; Decreased vertical movements (rearing); Reduced thigmotaxis (wall-hugging). | Vestibular lesion leads to a distinct hyperactivity syndrome with altered exploratory patterns. | nih.govresearchgate.netnih.govnih.gov |

| Platform Test | Significantly reduced latency to fall from a small, elevated platform. | Demonstrates profound balance and postural deficits. | researchgate.netnih.govresearchgate.net |

| Air-Righting Reflex | Inability or impaired ability to right themselves when dropped in a supine position. | A direct measure of the loss of a critical vestibular reflex. | researchgate.netnih.govnih.gov |

| Swimming Tasks (e.g., Water Maze) | Disorientation, inability to maintain position on the water surface, increased underwater time, increased errors, and escape latencies. | Sensitive measure of vestibular dysfunction, especially when visual cues are limited. | nih.govnasa.govcapes.gov.br |

| Head Kinematics (Inertial Sensors) | Quantifiable changes in head tilt and stability. | Allows for precise, objective measurement of postural deficits over time. | mdpi.com |

Beyond motor control, the vestibular system plays a significant role in cognitive processes, particularly those related to spatial information. nih.govspandidos-publications.com The use of this compound to create animal models of vestibular loss has been instrumental in revealing these connections. nih.govnih.gov Studies consistently show that bilateral vestibular loss leads to profound spatial memory deficits. nih.govtandfonline.com

In foraging tasks conducted in darkness where visual cues are unavailable, rats with bilateral vestibular deafferentation (BVD) induced by this compound show severe impairments in spatial memory, demonstrating the importance of vestibular information for navigation when vision cannot be used for compensation. nih.gov Similar deficits in spatial memory are observed in various maze tasks, including the T-maze, radial arm maze, and Y-maze. tandfonline.comtandfonline.com These deficits can be long-lasting, suggesting that they may be a permanent consequence of the vestibular lesion. nih.gov

The neurobiological underpinnings of these cognitive deficits are linked to the hippocampus, a brain region critical for spatial memory. nih.govfrontiersin.org Vestibular information is transmitted to the hippocampus, influencing the function of specialized neurons such as place cells and head direction cells, which are essential for forming a "cognitive map" of the environment. spandidos-publications.comnih.gov Research has shown that vestibular lesions induced by this compound abolish the directional firing properties of head direction cells in the anterior thalamus, a key part of the brain's navigation circuit. jneurosci.org Furthermore, a reduction in the power of hippocampal theta rhythm, a neural oscillation associated with spatial processing, has been observed following this compound injections. nih.govfrontiersin.org Interestingly, significant spatial memory deficits can be observed in these animal models even in the absence of major hippocampal volume changes or atrophy, suggesting that the cognitive impairment is a direct result of the loss of vestibular input and subsequent functional disruption, rather than large-scale structural damage. frontiersin.org

While the impact on spatial cognition is well-documented, the effects on other cognitive domains are less clear. Some studies have reported that bilateral vestibular loss can also cause deficits in attention and object recognition memory, though other research has not replicated the object recognition findings, indicating this remains an area for further investigation. tandfonline.comtandfonline.com

Table 2: Evaluation of Cognitive Deficits in this compound-Treated Rodent Models

| Cognitive Domain | Assessment Task | Observed Deficit in this compound Group | References |

|---|---|---|---|

| Spatial Memory & Navigation | Foraging Task (in darkness) | Profound deficits in remembering the path back to a home base. | nih.gov |

| Spatial Memory | T-Maze, Y-Maze, Radial Arm Maze | Impaired performance, indicating deficits in short-term and long-term spatial memory. | tandfonline.comtandfonline.com |

| Neural Correlates of Spatial Orientation | Single-unit electrophysiological recording | Abolished directional firing of head direction (HD) cells in the anterior thalamus. | jneurosci.org |

| Hippocampal Function | Electrophysiological recording | Reduction in the power of hippocampal theta rhythm. | nih.govfrontiersin.org |